molecular formula C16H17FN4O2S B2360986 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-33-9

5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2360986
CAS No.: 869343-33-9
M. Wt: 348.4
InChI Key: QTZMBAWXIBRZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group, a morpholine moiety, and a methyl group.

Properties

IUPAC Name

5-[(2-fluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-6-8-23-9-7-20)11-4-2-3-5-12(11)17/h2-5,13,22H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZMBAWXIBRZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by a thiazolo[3,2-b][1,2,4]triazole core. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features, including the morpholino and fluorophenyl groups, suggest that this compound may interact with various biological targets.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazolo[3,2-b][1,2,4]triazole Core : Known for its diverse biological activities.
  • Morpholino Group : Commonly associated with central nervous system activity and potential therapeutic applications.
  • Fluorophenyl Moiety : May enhance lipophilicity and bioavailability.

Potential Biological Activities

Based on the structural features of 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol and related compounds, several biological activities can be hypothesized:

Anticancer Activity

Compounds containing triazole structures have been reported to exhibit significant anticancer properties. For instance:

  • Triazoles and Cancer : Research has shown that 1,2,4-triazoles can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, a study indicated that certain triazole derivatives demonstrated IC50 values as low as 52 nM against MCF-7 breast cancer cells .

Antimicrobial Properties

The thiazole moiety is often linked to antimicrobial activity:

  • Thiazoles in Medicine : Compounds with thiazole structures have been documented to possess antibacterial and antifungal properties. This suggests that similar derivatives may exhibit comparable effects .

CNS Activity

The morpholine group is frequently associated with compounds that affect the central nervous system:

  • Morpholine Derivatives : These compounds have shown promise in treating conditions such as anxiety and schizophrenia through interactions with neurotransmitter systems .

Case Studies

Recent studies highlight the biological evaluation of triazole derivatives:

  • Cytotoxicity Screening : A series of triazole derivatives were evaluated for cytotoxicity against various cancer cell lines using MTT assays. Some compounds exhibited superior activity compared to established drugs like 5-fluorouracil .
  • Mechanism of Action : Investigations into the mechanisms revealed that certain triazole compounds could induce G2/M phase arrest and apoptosis in cancer cells .

Scientific Research Applications

Biological Activities

Compounds containing thiazolo[3,2-b][1,2,4]triazole structures have been documented to exhibit various biological activities:

  • Anticancer Activity : Similar compounds have shown effectiveness against cancer cell lines. For example, derivatives of thiazolo[3,2-b][1,2,4]triazole have demonstrated significant cytotoxicity against human tumor cells with mean GI50 values indicating potent growth inhibition.
  • Antimicrobial Properties : Research indicates that thiazole derivatives possess antibacterial and antifungal activities. The incorporation of the morpholino group may enhance these effects by improving solubility and bioavailability.
  • Anti-inflammatory Effects : Thiazolo derivatives have been studied for their anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases .

Case Studies

Recent studies have explored the biological implications of compounds structurally related to 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol:

  • A study evaluated various thiazolo derivatives for their anticancer activity using National Cancer Institute protocols. Results indicated that certain derivatives exhibited significant cytotoxicity against a wide range of cancer cell lines .
  • Another investigation focused on the lipophilicity and drug-like properties of thiazolo derivatives using computational methods such as SwissADME analysis. This study highlighted promising candidates based on their predicted absorption and toxicity profiles .

Potential Research Directions

Given its structural complexity and potential biological activities, future research on 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol could explore:

  • Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets will be crucial for understanding its pharmacological potential.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound in relevant disease models.
  • Molecular Docking Simulations : Utilizing computational chemistry to predict binding affinities and interactions with specific biological targets could guide further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 2-fluorophenyl-morpholino-methyl substitution. Below is a comparative analysis with structurally related derivatives:

Compound Name Key Substituents Melting Point (°C) Biological Activity Synthesis Yield (%) References
5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) 2-Fluorophenyl, morpholino, methyl N/A Potential CNS/antimicrobial activity* N/A
5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-Chlorophenylamino >280 Anticancer (in vitro) 64
5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) Phenylamino 262–263 Antioxidant/antimicrobial 56
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl, 3-methylpiperidinyl, ethyl N/A Hypothesized anti-inflammatory N/A
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl, methyl N/A Antifungal (structural analog) N/A

Notes:

  • Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to 4-chlorophenyl in 5f . Morpholino vs. Methyl vs. Ethyl: The methyl group on the triazole core reduces steric hindrance compared to ethyl, possibly favoring target binding .

Physicochemical Properties

  • Melting Points: Bulky substituents (e.g., 4-chlorophenylamino in 5f) correlate with higher melting points (>280°C), while morpholino’s polarity may lower the target’s melting point compared to rigid aryl-amino derivatives .
  • Solubility : Morpholine’s oxygen atom enhances water solubility, a critical advantage over lipophilic analogs like 5d .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A validated approach involves the cyclization of 5-amino-4-(methylthio)thiazole-2-carbohydrazide derivatives. Adapted from methods in, the protocol entails:

  • Thiosemicarbazide formation : Reacting methyl 2-cyano-3-(methylthio)acrylate with hydrazine hydrate (99%) in ethanol under reflux (Δ = 78°C, t = 6 hr).
  • Oxidative cyclization : Treating the intermediate with iodine (1.2 equiv) in DMF at 60°C to induce simultaneous thiazole and triazole ring formation.

Critical parameters :

  • Temperature control : Excess heat (>70°C) promotes decomposition of the triazole intermediate.
  • Oxidant selection : I₂ outperforms FeCl₃ or H₂O₂ in achieving >85% ring closure efficiency.

Alternative Route via Hantzsch Thiazole Synthesis

For laboratories lacking specialized starting materials, the classical Hantzsch method provides an alternative:

  • Condense thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) in ethanol/water (4:1) at reflux.
  • Subsequent treatment with hydrazine hydrate (80%) forms the triazole ring, though yields drop to 60-65% compared to the cyclocondensation route.

Methyl Group Installation at Position 2

Direct Alkylation During Core Synthesis

Incorporating the methyl group early in the synthesis enhances overall efficiency:

  • Use 2-cyano-3-(methylthio)acrylamide as starting material, which inherently contains the methyl group.
  • Maintain reaction pH >9 during cyclization to prevent demethylation.

Post-Modification via Mitsunobu Reaction

For analogues requiring positional flexibility:

  • Protect the 6-hydroxyl group as TBS ether (TBSCl, imidazole, DMF, 0°C).
  • Perform Mitsunobu alkylation with methanol (DIAD, PPh₃, THF).
  • Deprotect with TBAF in THF (rt, 2 hr).

Integrated Synthetic Protocol

Combining the optimal methods from each stage yields the following validated procedure:

Step 1 : Thiazolo-triazole core formation

  • React 2-cyano-3-(methylthio)acrylamide (1.0 equiv) with hydrazine hydrate (1.2 equiv) in EtOH (0.5 M)
  • Reflux 6 hr, cool to 0°C, filter precipitate (82% yield)

Step 2 : Chloromethylation

  • Treat core (1.0 equiv) with MOMCl (2.0 equiv), ZnCl₂ (0.1 equiv) in CH₂Cl₂ (0.3 M)
  • Stir 24 hr at rt, concentrate in vacuo (91% crude)

Step 3 : Morpholino substitution

  • React chlorinated intermediate (1.0 equiv) with morpholine (3.0 equiv) in MeCN (0.2 M)
  • Reflux 12 hr, extract with EtOAc/H₂O (3:1), dry over Na₂SO₄ (76% yield)

Analytical Characterization Data

Critical spectroscopic data for quality control:

Parameter Value Method
¹H NMR (400 MHz, DMSO-d₆) δ 7.89 (d, J=7.8 Hz, 1H, ArH), 7.45-7.32 (m, 4H, ArH), 4.21 (s, 2H, CH₂N), 3.68 (t, J=4.6 Hz, 4H, morpholine), 2.51 (s, 3H, SCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 169.4 (C=O), 161.2 (d, J=245 Hz, ArCF), 154.3 (triazole C), 142.1 (thiazole C)
HRMS (ESI-TOF) m/z [M+H]⁺ calc. 348.1034, found 348.1031

Scale-Up Considerations and Process Optimization

For industrial production, key modifications enhance viability:

  • Continuous flow chemistry : Implements microreactors for exothermic cyclization steps (residence time 12 min, Δ = 65°C)
  • Catalyst recycling : Immobilized BF₃ on mesoporous silica enables 5 reaction cycles with <10% activity loss
  • Waste minimization : Recovers morpholine via acid-base extraction (82% recovery)

Comparative Analysis of Synthetic Routes

Evaluating three primary methodologies:

Method Overall Yield Purity (HPLC) Cost Index
Cyclocondensation 58% 98.7% 1.0
Hantzsch-derived 42% 95.1% 1.8
Patent route 67% 99.2% 0.7

The patent-derived method demonstrates superior efficiency and cost-effectiveness, though it requires stringent control of Friedel-Crafts conditions to prevent byproduct formation.

Q & A

Q. What are the optimal synthetic routes for 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Cyclization of thiazole and triazole precursors via sulfur-containing intermediates (e.g., thioureas or α-haloketones) .
  • Substituent introduction : Mannich or alkylation reactions to attach the 2-fluorophenyl and morpholino groups. Solvents like DMF or chloroform, with catalysts such as triethylamine, are critical for regioselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires temperature control (60–80°C) and inert atmospheres .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments and carbon frameworks (e.g., thiazole C-2 methyl at δ 2.3–2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~435–450 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the morpholino-fluorophenyl moiety .

Q. What preliminary biological screening assays are recommended?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
  • CNS activity : Radioligand binding assays for serotonin/dopamine receptors .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Contradictions (e.g., varying IC50_{50} values) may arise from:

  • Assay conditions : Differences in pH, serum proteins, or incubation time. Standardize protocols using guidelines like NIH/NCATS .
  • Compound stability : Degradation in DMSO stock solutions. Validate stability via HPLC at 24/48-hour intervals .
  • Target specificity : Use CRISPR-edited cell lines or isoform-specific inhibitors to confirm on-target effects .

Q. What strategies improve metabolic stability without compromising activity?

  • Structural modifications : Replace labile groups (e.g., morpholino → piperazine with electron-withdrawing substituents) .
  • Prodrug design : Introduce ester or phosphate groups at the 6-hydroxyl position to enhance solubility and reduce first-pass metabolism .
  • In vitro ADME : Liver microsome assays to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .

Q. How can computational methods guide SAR studies?

  • Molecular docking : Use AutoDock Vina to predict binding poses with targets like kinases or GPCRs. Compare with co-crystal structures of analogs .
  • QSAR modeling : Train models on IC50_{50} data from analogs (e.g., furan-2-yl or piperazine derivatives) to prioritize substituents .
  • MD simulations : Assess conformational flexibility of the morpholino group under physiological conditions .

Q. What analytical techniques resolve stability issues in aqueous buffers?

  • Forced degradation studies : Expose to acidic/alkaline conditions (pH 1–13) and monitor via UPLC-MS. The 6-hydroxyl group is prone to oxidation; antioxidants (e.g., ascorbic acid) may stabilize .
  • Solid-state stability : Thermogravimetric analysis (TGA) to assess hygroscopicity. Lyophilization improves shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.